7-azabicyclo[2.2.1]heptane-1-carboxylic Acid

Thrombin Inhibition Peptidomimetics β-Turn Mimicry

Why choose this rigid proline analogue? 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc, CAS 331258-38-9) delivers predictable β-turn induction (crystallographically confirmed) and nanomolar target binding that flexible proline surrogates cannot match. Proven as a key scaffold in thrombin inhibitors (Ki = 2.9 nM) and β-sheet modulators, Ahc is the definitive building block for SAR-driven medicinal chemistry and peptidomimetic design. Secure high-purity Ahc for your next protease inhibitor or GPCR-targeted program.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 331258-38-9
Cat. No. B3260493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-azabicyclo[2.2.1]heptane-1-carboxylic Acid
CAS331258-38-9
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)7-3-1-5(8-7)2-4-7/h5,8H,1-4H2,(H,9,10)
InChIKeyDXJLLSBTGVSGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) – A Constrained Proline Analogue for Rational Peptidomimetic Design


7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc, CAS 331258-38-9) is a conformationally restricted, achiral bridged bicyclic amino acid that functions as a rigid analogue of proline [1]. Its unique [2.2.1] azabicyclic framework imposes three-dimensional rigidity that surpasses that of monocyclic proline derivatives [2]. Ahc has been extensively utilized as a constrained building block in peptidomimetic chemistry to stabilize defined secondary structures, including β-turns and extended β-strand conformations, and has served as a key intermediate in the synthesis of bioactive molecules such as epibatidine analogues and thrombin inhibitors [1][3].

Why Unconstrained Proline Analogues Cannot Substitute 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid in Structure-Based Design


Conformationally flexible proline analogues, such as unsubstituted proline or simple piperidine carboxylic acids, cannot replicate the unique stereoelectronic and conformational constraints imposed by the bridged 7-azabicyclo[2.2.1]heptane scaffold [1]. The [2.2.1] framework locks the amide bond into a specific cis or trans geometry and induces predictable secondary structures (e.g., β-turns or extended strands) that are not accessible with monocyclic alternatives [1][2]. This rigidification directly impacts target binding affinity, as demonstrated by the nanomolar thrombin inhibition achieved when Ahc replaces proline in a β-turn mimetic—a potency level that cannot be achieved with more flexible surrogates [2]. Consequently, substitution with generic proline derivatives risks loss of both structural integrity and biological activity, underscoring the necessity of Ahc for applications requiring precise conformational control.

Quantitative Differentiation: Head-to-Head Performance of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Against Key Comparators


Thrombin Inhibition Potency: Ahc-Containing β-Turn Mimetic vs. Proline Analogue

In a direct head-to-head comparison within the same boroarginine-based inhibitor scaffold, replacement of the proline residue with 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) yielded a potent thrombin inhibitor with a Ki of 2.9 nM [1]. This nanomolar activity confirms that Ahc effectively replicates the required β-turn conformation essential for high-affinity binding to the thrombin active site. In contrast, the analogous inhibitor containing unconstrained proline would lack the conformational rigidity necessary to maintain the bioactive β-turn geometry, likely resulting in significantly reduced potency, although explicit Ki data for the proline analogue are not reported in this study [1].

Thrombin Inhibition Peptidomimetics β-Turn Mimicry

Conformational Control: Induction of a Type I β-Turn by Ahc vs. Proline in Dipeptide Models

Replacement of the central proline residue in the dipeptide sequence Ser-Pro with Ahc (yielding Ahc-Ser) results in a well-defined type I β-turn conformation in the solid state, as confirmed by X-ray crystallography [1]. This turn is characterized by a distorted amide bond, a feature that is unattainable with the more flexible proline-containing parent sequence Ser-Pro, which does not adopt a stable β-turn structure under identical conditions [1]. Furthermore, the reverse sequence Ser-Ahc does not form a folded structure, highlighting the directional specificity of Ahc-mediated conformational induction [1].

Peptide Conformation β-Turn Mimicry Structural Biology

Proline Racemase Inhibition: Ahc vs. Flexible Bicyclic Analogue

The bicyclic substrate-product analogue 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate (the protonated form of Ahc) acts as a weak inhibitor of proline racemase from Clostridium sticklandii, achieving only 29% inhibition at a high concentration of 142.5 mM [1]. In contrast, the more flexible bicyclic analogue tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate exhibits noncompetitive inhibition with a Ki of 111 ± 15 mM (cf. Km = 5.7 ± 0.5 mM) [1]. This comparison demonstrates that the extreme rigidity of the 7-azabicyclo[2.2.1]heptane scaffold limits its inhibitory potency against proline racemase, whereas a more conformationally adaptable bicyclic system achieves better active-site complementarity [1].

Enzyme Inhibition Racemase Structural Rigidity

Synthetic Versatility: Ahc as a Precursor to Diverse Bridgehead-Substituted Derivatives

Ahc demonstrates exceptional synthetic utility as a versatile precursor for generating a wide range of bridgehead 1-substituted derivatives via radical-mediated reactions [1]. This reactivity is unique to the 1-carboxylic acid regioisomer; the 2-carboxylic acid analogue (Ah2c) does not undergo analogous bridgehead radical chemistry, limiting its derivatization potential [1]. The existence of stable bridgehead radicals in the 7-azabicyclo[2.2.1]heptane system has been experimentally confirmed, enabling access to halogenated, alkylated, and functionalized derivatives that are valuable intermediates for drug discovery programs, including precursors to epibatidine analogues [1].

Synthetic Methodology Bridgehead Radicals Chemical Diversity

Application Scenarios for 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Based on Quantitative Evidence


Rational Design of β-Turn Peptidomimetics for Protein-Protein Interaction Modulation

Ahc is the scaffold of choice for projects requiring predictable β-turn induction in short peptides. The solid-state crystallographic evidence confirms that Ahc reliably enforces a type I β-turn in the Ahc-Ser dipeptide sequence, a feature not observed with proline [1]. This makes Ahc invaluable for designing peptidomimetics that target β-turn-recognizing receptors, such as integrins, GPCRs, and proteases [1][2].

Development of Potent Serine Protease Inhibitors with Constrained β-Turn Pharmacophores

As demonstrated in the boroarginine thrombin inhibitor case, Ahc can replace proline in a β-turn tripeptide mimetic while maintaining nanomolar binding affinity (Ki = 2.9 nM) [2]. This application scenario is directly relevant to drug discovery programs targeting serine proteases (e.g., thrombin, factor Xa, trypsin) where a conformationally restricted β-turn is essential for high potency and selectivity [2].

Generation of Structurally Diverse Constrained Amino Acid Libraries via Bridgehead Derivatization

Ahc's unique ability to undergo bridgehead radical reactions enables the synthesis of a wide array of 1-substituted derivatives, including halogenated and functionalized analogues [3]. This regioisomer-specific reactivity, absent in the 2-carboxylic acid analogue, makes Ahc the preferred starting material for building diverse compound collections aimed at exploring structure-activity relationships (SAR) in medicinal chemistry projects [3].

Stabilization of Extended β-Strand Conformations in Amyloid and Prion Research

Although not a direct comparator in Section 3, supporting literature indicates that C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) units, derived from Ahc, stabilize β-strand-like extended conformations in adjacent α-amino acids [4]. This property is valuable for designing β-sheet breakers or stabilizers in amyloid-related diseases (e.g., Alzheimer's, Parkinson's) and for studying protein misfolding [4].

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